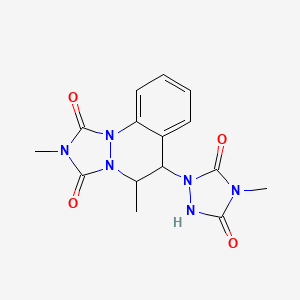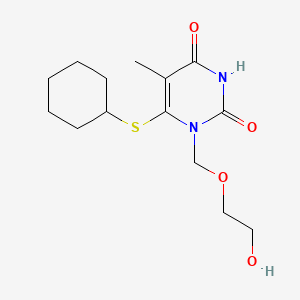
2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- is a synthetic organic compound that belongs to the class of pyrimidinediones These compounds are known for their diverse applications in medicinal chemistry, particularly as antiviral and anticancer agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with a suitable diketone under acidic or basic conditions.
Introduction of the Cyclohexylthio Group: This step involves the nucleophilic substitution of a halogenated pyrimidinedione with cyclohexylthiol in the presence of a base.
Attachment of the Hydroxyethoxy Methyl Group: This can be done through an etherification reaction using a suitable alkylating agent like 2-chloroethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidinedione ring, potentially forming dihydropyrimidines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydropyrimidines: From reduction reactions.
Substituted Pyrimidinediones: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Medicine
The compound’s structure suggests potential antiviral and anticancer properties, making it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, it could be used in the synthesis of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- would depend on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with nucleic acids, thereby disrupting vital biological processes in pathogens or cancer cells. The molecular targets could include viral polymerases, kinases, or other regulatory proteins.
Comparación Con Compuestos Similares
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 5-methyl-: Lacks the cyclohexylthio and hydroxyethoxy methyl groups, resulting in different chemical properties and applications.
2,4(1H,3H)-Pyrimidinedione, 6-(methylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl-: Similar structure but with a methylthio group instead of a cyclohexylthio group, which may affect its reactivity and biological activity.
Uniqueness
The presence of the cyclohexylthio group in 2,4(1H,3H)-Pyrimidinedione, 6-(cyclohexylthio)-1-((2-hydroxyethoxy)methyl)-5-methyl- imparts unique steric and electronic properties, potentially enhancing its binding affinity to biological targets and its stability under physiological conditions.
Propiedades
Número CAS |
125056-74-8 |
|---|---|
Fórmula molecular |
C14H22N2O4S |
Peso molecular |
314.40 g/mol |
Nombre IUPAC |
6-cyclohexylsulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C14H22N2O4S/c1-10-12(18)15-14(19)16(9-20-8-7-17)13(10)21-11-5-3-2-4-6-11/h11,17H,2-9H2,1H3,(H,15,18,19) |
Clave InChI |
BZCOQGWLGFBFIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=O)NC1=O)COCCO)SC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



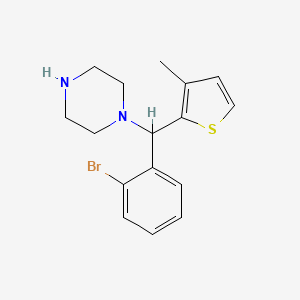


![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)
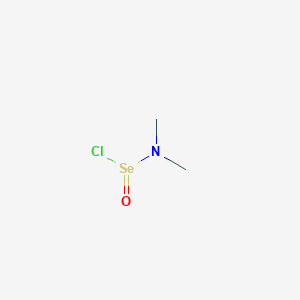
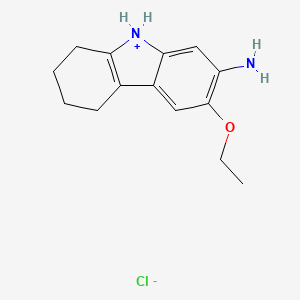

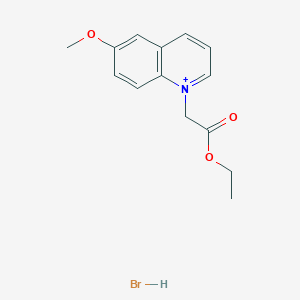
![N-[(4aR,6R,7R,8R,8aR)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12813084.png)

